



Application of N-Isovalerylglycine in metabolomics studies.

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Compound of Interest		
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Application of N-Isovalerylglycine in Metabolomics Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-Isovalerylglycine (IVG) is a critical biomarker in metabolomics, primarily associated with the diagnosis and management of Isovaleric Acidemia (IVA), an inherited metabolic disorder.[1][2] IVA results from a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which plays a crucial role in the catabolism of the branched-chain amino acid, leucine.[1][3][4] This enzyme deficiency leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, which is toxic.[1][5]

The conjugation of isovaleryl-CoA with glycine to form **N-isovalerylglycine** represents a key detoxification pathway, allowing for the elimination of toxic isovaleryl-CoA.[4][6] Consequently, elevated levels of **N-isovalerylglycine** in biological fluids are a hallmark of IVA.[1] Its detection and quantification in urine, amniotic fluid, and dried blood spots are central to the diagnosis, including newborn and prenatal screening, and monitoring of this condition.[3][5][7] Metabolomic studies focusing on **N-isovalerylglycine** are essential for understanding the pathophysiology of IVA, developing therapeutic strategies, and monitoring treatment efficacy. Glycine supplementation has been used as a treatment to promote the formation of the less harmful **N-isovalerylglycine**.[3]



The analysis of **N-isovalerylglycine** is typically performed using mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (MS/MS).[7][8] These methods offer high sensitivity and specificity, enabling the accurate quantification of **N-isovalerylglycine** even at low concentrations.[7] Stable isotope dilution analysis is often employed to ensure high accuracy and reproducibility.[7][8] The development of robust analytical methods for **N-isovalerylglycine** is crucial for reliable clinical diagnosis and for research aimed at understanding the nuances of leucine metabolism and its associated disorders.

Quantitative Data Summary

The following tables summarize the reported concentrations of **N-Isovalerylglycine** in various biological samples from individuals with Isovaleric Acidemia and control subjects.

Table 1: N-Isovalerylglycine Concentrations in Dried Blood Spots

Cohort	N-Isovalerylglycine Concentration (nmol/ml)	Reference
Control Newborns	0.17 ± 0.03	[8]
Patients with Isovaleric Acidemia	1.3 to 80.0	[8]
Newborns Treated with Pivalate-Generating Antibiotics	0.22 ± 0.05	[8]

Table 2: N-Isovalerylglycine Concentrations in Amniotic Fluid for Prenatal Diagnosis



Cohort	N-Isovalerylglycine Concentration (ng/ml)	Reference
Normal Pregnant Women (11 cases)	Not detected (one case at 6 ng/ml)	[7]
At-Risk Pregnancies (Affected Fetuses, 2 cases)	957 and 556	[7]
At-Risk Pregnancies (Unaffected Fetuses, 3 cases)	18, 18, and 17	[7]

Experimental Protocols

Protocol 1: Quantification of N-Isovalerylglycine in Dried Blood Spots by Stable Isotope Dilution Tandem Mass Spectrometry

This protocol is adapted from a method developed for newborn screening to overcome interference from pivaloylcarnitine, which can cause false-positive results.[8]

- 1. Sample Preparation:
- A 3 mm disk is punched from the dried blood spot.
- The disk is placed in a well of a 96-well microplate.
- An internal standard solution containing a stable isotope-labeled N-isovalerylglycine (e.g., [d7]-N-isovalerylglycine) in methanol is added to each well.
- The plate is agitated for 30 minutes to extract the analytes.
- The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.
- 2. Derivatization (Butylation):
- To the dried residue, add 50 μL of 3 M butanolic-HCl.



- Seal the plate and incubate at 65°C for 15 minutes to form butyl esters of the amino acids and acylcarnitines, including N-isovalerylglycine.
- Evaporate the reagent to dryness under a stream of nitrogen.
- 3. Analysis by Tandem Mass Spectrometry (MS/MS):
- Reconstitute the dried residue in the mobile phase (e.g., 80% acetonitrile in water).
- Inject the sample into an electrospray tandem mass spectrometer.
- Instrumentation: A tandem mass spectrometer capable of multiple reaction monitoring (MRM) is used.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Monitor the transition of the quasi-molecular ion of N-isovalerylglycine butylester to a specific product ion. For example, a product ion at m/z 132 has been shown to be predominantly generated from N-isovalerylglycine butylester and not from pivaloylglycine butylester, thus avoiding interference.[8]
- Quantification: The concentration of N-isovalerylglycine is determined by comparing the
 peak area ratio of the analyte to the internal standard against a calibration curve prepared
 with known concentrations of N-isovalerylglycine.

Protocol 2: Quantification of N-Isovalerylglycine in Amniotic Fluid by GC-MS

This protocol is based on a stable isotope dilution method for the prenatal diagnosis of Isovaleric Acidemia.[7]

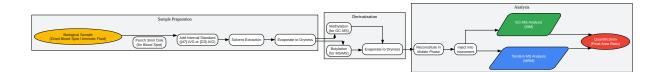
- 1. Sample Preparation and Extraction:
- To 1 ml of amniotic fluid, add a known amount of a stable isotope-labeled internal standard ([4,4,4-D3]Isovalerylglycine).[7]
- Acidify the sample with 6 M HCl.



- Extract the **N-isovalerylglycine** with an organic solvent such as ethyl acetate.
- Evaporate the organic layer to dryness.
- 2. Derivatization (Methylation):
- To the dried extract, add a methylating agent (e.g., diazomethane in ether) to convert the carboxylic acid group of N-isovalerylglycine to a methyl ester.[6]
- After the reaction is complete, evaporate the excess reagent and solvent.
- 3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
- Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).
- Inject the sample into a GC-MS system.
- Gas Chromatography: Use a capillary column suitable for separating organic acids (e.g., a nonpolar or medium-polarity column). The oven temperature program should be optimized to achieve good separation of **N-isovalerylglycine** methyl ester from other components.
- Mass Spectrometry: Operate the mass spectrometer in chemical ionization (CI) mode.
- Selected Ion Monitoring (SIM): Monitor the specific ions corresponding to the methylated Nisovalerylglycine and the stable isotope-labeled internal standard.
- Quantification: The concentration of N-isovalerylglycine is calculated from the ratio of the
 peak areas of the analyte and the internal standard, using a calibration curve. This method is
 reported to be sensitive down to approximately 5 ng/ml.[7]

Visualizations

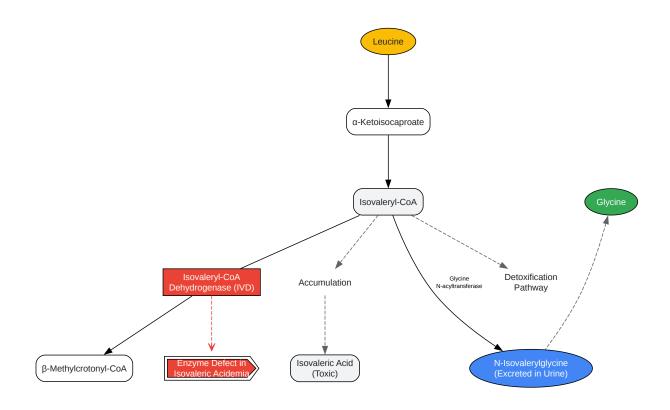




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Caption: General experimental workflow for the quantification of **N-IsovaleryIglycine**.





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Caption: Metabolic pathway of Leucine and the role of **N-Isovalerylglycine** in Isovaleric Acidemia.

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